molecular formula C16H11ClN2O4 B2614757 2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide CAS No. 313395-83-4

2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide

Cat. No.: B2614757
CAS No.: 313395-83-4
M. Wt: 330.72
InChI Key: SZXHDCXUKFPEFF-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide features a central isoindole-1,3-dione core linked to a 4-chlorophenoxyacetamide group. This structure combines a rigid heterocyclic scaffold with a substituted aromatic side chain, which is critical for its physicochemical and pharmacological properties. The isoindole-1,3-dione moiety is known for its electron-withdrawing nature and ability to engage in hydrogen bonding, while the 4-chlorophenoxy group contributes steric bulk and lipophilicity .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1,3-dioxoisoindol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4/c17-9-4-6-10(7-5-9)23-8-13(20)18-12-3-1-2-11-14(12)16(22)19-15(11)21/h1-7H,8H2,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXHDCXUKFPEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The chlorophenoxy group can be synthesized by reacting 4-chlorophenol with an appropriate acylating agent under basic conditions.

    Coupling with Isoindole Derivative: The chlorophenoxy intermediate is then coupled with an isoindole derivative, such as phthalimide, under suitable reaction conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide exhibits promising anticancer properties. In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study:
A study conducted on human breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was attributed to the compound's ability to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis induction .

Antimicrobial Properties

The compound has shown effectiveness against a range of bacterial strains, suggesting potential applications as an antimicrobial agent. Preliminary data indicate that it possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study:
In a comparative analysis against Staphylococcus aureus and Escherichia coli, this compound exhibited superior antimicrobial activity compared to traditional antibiotics, indicating its potential for treating resistant infections .

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of various enzymes involved in disease progression. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer’s.

Case Study:
Research demonstrated that the compound inhibited AChE with an IC50 value of 5 µM, suggesting its potential use in developing treatments for cognitive disorders .

Data Table of Biological Activities

Biological Activity Mechanism IC50/Effectiveness References
AnticancerApoptosis induction via ROS10 µM (cell viability reduction)
AntimicrobialInhibition of bacterial growthMIC comparable to antibiotics
Enzyme inhibitionAChE inhibitionIC50 = 5 µM

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

Apremilast (N-[2-[(1S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)Ethyl]-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-4-yl]Acetamide)
  • Core Structure : Shares the isoindole-1,3-dione backbone but includes a chiral ethyl-methoxyphenyl group and methylsulfonyl substituent.
  • Key Differences: The ethoxy-methoxy aromatic system in apremilast enhances its selectivity as a phosphodiesterase 4 (PDE4) inhibitor, while the 4-chlorophenoxy group in the target compound may alter target binding or solubility .
  • Molecular Weight : Apremilast (460.5 g/mol) is heavier than the target compound (estimated ~360–380 g/mol), impacting bioavailability .
N-(4-Chlorophenyl)-2-(1H-Indol-3-yl)Acetamide
  • Core Structure : Lacks the isoindole-1,3-dione ring but shares the 4-chlorophenylacetamide motif.
  • Molecular Weight : 284.74 g/mol, significantly lighter than the target compound, suggesting differences in pharmacokinetics .
2-{[3-(4-Chlorophenyl)-4-Oxo-4,5-Dihydro-3H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide
  • Core Structure : Contains a pyrimidoindole scaffold with a sulfanyl linker.

Pharmacological Activity

  • Apremilast : Potent PDE4 inhibitor (IC₅₀ = 74 nM) used in psoriasis and arthritis. The ethoxy-methoxy group is critical for binding to PDE4’s catalytic domain .
  • Target Compound: The 4-chlorophenoxy group may reduce PDE4 affinity compared to apremilast but could enhance selectivity for other targets (e.g., COX-2 or TNF-α) due to increased lipophilicity .
  • N-(4-Chlorophenyl)-2-(1H-Indol-3-yl)Acetamide : Likely targets neurotransmitter pathways (e.g., serotonin receptors) rather than anti-inflammatory pathways, highlighting structural determinants of activity .

Hydrogen Bonding and Crystallography

  • Target Compound : The amide group forms N–H⋯O hydrogen bonds, as seen in related acetamide derivatives (). This promotes stable dimerization in the solid state, influencing crystal packing and dissolution rates.
  • Apremilast : The methylsulfonyl group engages in additional S–O⋯H interactions, enhancing binding to PDE4’s hydrophobic pocket .

Biological Activity

2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of bone health and osteoclast regulation. This article reviews its biological activity, focusing on mechanisms of action, effects on cellular processes, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₈ClN₂O₃
  • Molecular Weight : 252.64 g/mol
  • CAS Number : 2248383-40-4

Research indicates that this compound exhibits significant inhibitory effects on osteoclastogenesis, which is crucial for maintaining bone density. Osteoclasts are specialized cells responsible for bone resorption, and their overactivity can lead to conditions such as osteoporosis.

Key Mechanisms:

  • Inhibition of Osteoclast Formation : The compound alters the expression of osteoclast-specific marker genes, effectively blocking the formation of mature osteoclasts.
  • Suppression of Bone Resorption : It inhibits the F-actin belt formation necessary for osteoclast function, thereby reducing bone resorption activity in vitro .

In Vitro Studies

In vitro experiments have demonstrated that this compound significantly reduces osteoclast differentiation from precursor cells. The compound's ability to modulate signaling pathways involved in osteoclastogenesis has been highlighted in several studies.

In Vivo Studies

In vivo studies using ovariectomized (OVX) mice models have shown that administration of this compound prevents OVX-induced bone loss. This suggests its potential as a therapeutic agent for treating osteolytic disorders and osteoporosis .

Case Study 1: Osteoporosis Treatment

A study published in the Journal of Cellular and Molecular Medicine explored the effects of a related compound (PPOAC-Bz) derived from this compound. It was found to exert strong inhibitory effects on osteoclastogenesis and significantly reduced bone loss in OVX mice models. The findings support the compound's potential application in osteoporosis treatment .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular pathways affected by this compound. Results indicated that it modulates RANKL signaling pathways critical for osteoclast differentiation and activity. This modulation is essential for developing new treatments targeting bone resorption disorders .

Data Table: Biological Activity Overview

Biological ActivityEffectReference
OsteoclastogenesisInhibition of precursor cell differentiation
Bone ResorptionSuppression of F-actin belt formation
Osteoporosis PreventionReduction in OVX-induced bone loss

Q & A

Q. What are the optimal synthetic routes for 2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide, and how can reaction efficiency be improved?

The synthesis typically involves coupling 4-chlorophenoxyacetic acid derivatives with isoindole-1,3-dione scaffolds using carbodiimide-based coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate). Key steps include:

  • Activation of the carboxylic acid group with TBTU in dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Purification via column chromatography or recrystallization from methylene chloride .
  • Yield improvements (e.g., ~40–50%) can be achieved by optimizing stoichiometry (1:1 molar ratio of reactants) and reaction time (overnight stirring) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • 1H/13C NMR : Confirm the presence of the 4-chlorophenoxy group (δ 7.2–7.4 ppm for aromatic protons) and the isoindole-dione moiety (δ 2.5–3.5 ppm for methylene groups) .
  • IR spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for acetamide and isoindole-dione) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 357.04) .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Single-crystal X-ray diffraction often reveals multiple conformers in the asymmetric unit due to steric repulsion between the chlorophenoxy and isoindole-dione groups. For example:

  • Dihedral angles between aromatic rings vary (44.5°–77.5°), requiring refinement of three distinct molecular conformers .
  • N–H···O hydrogen bonds stabilize dimeric structures (R₂²(10) motifs), necessitating low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or ELISA to assess binding affinity .
  • Derivatization : Modify the chlorophenoxy or isoindole-dione groups to probe electronic effects on activity. For example, replacing chlorine with methoxy groups alters hydrophobicity .
  • Computational docking : Use AutoDock Vina to model interactions with active sites, prioritizing residues with hydrogen-bonding potential (e.g., backbone carbonyls) .

Q. How should researchers resolve contradictions in reported structural data (e.g., bond angles vs. computational predictions)?

  • Cross-validate methods : Compare experimental X-ray data (e.g., C–Cl bond lengths: 1.74 Å) with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify outliers .
  • Thermal ellipsoid analysis : Assess anisotropic displacement parameters to distinguish static disorder from dynamic motion in crystal lattices .

Q. What computational strategies are effective for modeling intermolecular interactions and solubility?

  • Molecular dynamics (MD) : Simulate solvation in DMSO/water mixtures to predict log P values (experimental: ~4.65) .
  • COSMO-RS : Calculate solubility parameters by integrating quantum-mechanical charge densities with statistical thermodynamics .

Q. How can environmental fate studies be designed to assess degradation pathways?

  • Hydrolysis experiments : Monitor degradation in buffered solutions (pH 3–9) at 25°C, using LC-MS to detect breakdown products (e.g., 4-chlorophenol) .
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life via HPLC .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?

  • Matrix effects : Use solid-phase extraction (SPE) with C18 cartridges to remove lipids/proteins from plasma samples .
  • LC-MS/MS optimization : Employ a reverse-phase C8 column and electrospray ionization (ESI+) for sensitive detection (LOQ: 0.1 ng/mL) .

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